molecular formula C12H12F2O B8608636 4-(2,3-Difluorophenyl)cyclohexanone

4-(2,3-Difluorophenyl)cyclohexanone

Cat. No.: B8608636
M. Wt: 210.22 g/mol
InChI Key: PXVXMABOXMTDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Difluorophenyl)cyclohexanone is a useful research compound. Its molecular formula is C12H12F2O and its molecular weight is 210.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

4-(2,3-difluorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H12F2O/c13-11-3-1-2-10(12(11)14)8-4-6-9(15)7-5-8/h1-3,8H,4-7H2

InChI Key

PXVXMABOXMTDRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=C(C(=CC=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, 39.4 g of 4-(2,3-difluorophenyl)-3-cyclohexenone ethylene ketal, 150 ml of ethyl acetate, and 1.0 g of 10% palladium catalyst(Pd-C) were placed in a 500 ml autoclave. The mixture was stirred at room temperature for 43 hours under a hydrogen pressure of 10 kg/cm2. A catalyst was filtered away and a filtrate was concentrated. Thereafter, 225 ml of 1,4-dioxane, 675 ml of water, and 1 g of p-toluenesulfonic acid monohydrate were added to the residue. The mixture was stirred under reflux for 2 hours. The reaction mixture was extracted with ether. The ether layer was washed with water and dried over anhydrous sodium sulfate. Thereafter, the solvent was distilled away. The residue was purified by silica gel column chromatography (eluent: toluene/hexane=19:1) and distilled under reduced pressure to obtain 17.5 g of 4-(2,3-difluorophenyl)cyclohexanone (Y: 72%). The compound thus obtained had a purity of 98.9% by GC and a b.p. of 125° C. to 128° C./0.6 mmHg.
Name
4-(2,3-difluorophenyl)-3-cyclohexenone ethylene ketal
Quantity
39.4 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium catalyst(Pd-C)
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.